3-(2,5-ジオキソピロリジン-1-イル)プロパン酸

説明

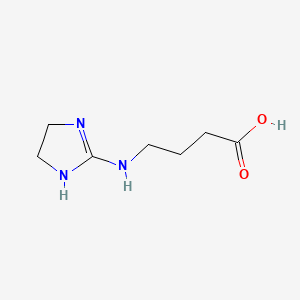

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules. It contains a 2,5-dioxopyrrolidine moiety, which is a characteristic lactam structure, and a propanoic acid group, making it a valuable building block in organic synthesis.

Synthesis Analysis

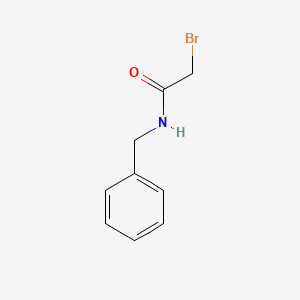

The synthesis of derivatives of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid can be achieved through different routes. For instance, the reaction between aminoguanidine and succinic acid under acid catalysis followed by treatment in basic media leads to the formation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, which is a derivative of the 2,5-dioxopyrrolidine series . Additionally, the coupling reaction of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid with appropriately substituted benzylamines in the presence of N,N-carbonyldiimidazole (CDI) generates a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are potential anticonvulsant agents .

Molecular Structure Analysis

The molecular structure of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid derivatives has been characterized using various spectroscopic techniques. For example, the structure of the synthesized compounds in the study of hybrid anticonvulsants was confirmed by (1)H NMR, (13)C NMR, and LC-MS . In another study, the structure of the rearranged product, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, was investigated by pKa determination, IR, NMR, and X-ray crystallography, revealing that it exists in both unionized and zwitterionic forms .

Chemical Reactions Analysis

The 2,5-dioxopyrrolidine moiety in 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is reactive and can undergo various chemical transformations. For instance, the direct coupling of alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated to a Pt(II) complex affords ester and amide derivatives . Moreover, the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine under alkaline conditions leads to the formation of triazole derivatives, demonstrating a new rearrangement in the 2,5-dioxopyrrolidine series .

Physical and Chemical Properties Analysis

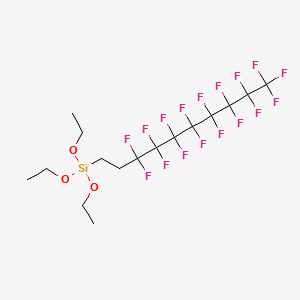

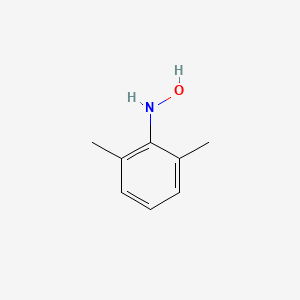

The physical and chemical properties of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid derivatives are influenced by their molecular structure. The presence of perfluorinated chains in some derivatives potentially endows the complexes with thermoactivatable properties, which are significant for their application as anticancer agents . The anticonvulsant activity of the synthesized N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides was evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, revealing a broad spectrum of activity and better safety profiles compared to traditional antiepileptic drugs .

科学的研究の応用

タンパク質間相互作用研究

この化合物は、DSSO架橋剤としても知られており、架橋質量分析(XL-MS)によるタンパク質間相互作用(PPI)の研究で広く使用されています 。これは、膜を透過でき、リジン残基を標的にする2つのNHSエステルを有する、ホモ二官能性のアミン標的、スルホキシド含有架橋剤です。 DSSO架橋剤は、10.1Åのスペーサーアームと中央のスルホキシドに隣接する2つの対称的なC-S開裂可能な結合を有しており、開裂後、タンデムMSにおける衝突誘起解離による明確な同定のためのタグ付きペプチドが生成されます .

構造ダイナミクスの解明

DSSO架橋剤は、タンパク質内の構造ダイナミクスの定量化に不可欠なデータを提供します。 これは、新規医薬品や治療戦略の開発において基本的な、さまざまなタンパク質複合体の動きと相互作用の理解に役立ちます .

新規治療薬の開発

DSSO架橋剤は、「創薬困難な」タンパク質標的の研究を可能にすることで、新規治療薬の探索を支援します。 これは、研究者が、従来の低分子医薬品では標的化が難しいことが多い複合体として機能するタンパク質を調査することを可能にします .

定量的架橋質量分析

この化合物は、定量的架橋質量分析プラットフォームの開発に不可欠です。 このようなプラットフォームは、タンパク質複合体の比較構造解析に使用され、それらの機能および他の分子との相互作用に関する洞察を提供します .

膜タンパク質解析

DSSO架橋剤は、膜透過性があるため、膜タンパク質の解析に特に役立ちます。 これらのタンパク質は、細胞プロセスにおいて重要な役割を果たし、創薬における重要な標的です .

細胞代謝研究

この化合物は直接言及されていませんが、同様の化合物が、細胞培養傾向および組換えチャイニーズハムスター卵巣(rCHO)細胞の代謝に対する影響について調査されています 。これは、3-(2,5-ジオキソピロリジン-1-イル)プロパン酸の構造類似性から、代謝研究における潜在的な用途を示唆しています。

将来の方向性

作用機序

Target of Action

The primary target of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is noted as a specialty product for proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

The specific mode of action of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is used in proteomics research , indicating that it may interact with proteins or peptides to exert its effects.

Biochemical Pathways

The biochemical pathways affected by 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Given its use in proteomics research , it may be involved in protein synthesis, modification, or degradation pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is recommended to store the compound at room temperature , suggesting that it may be stable under normal environmental conditions.

Result of Action

The molecular and cellular effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Its use in proteomics research suggests that it may have effects on protein structure or function.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is recommended to store the compound at room temperature , indicating that it may be stable under normal environmental conditions.

特性

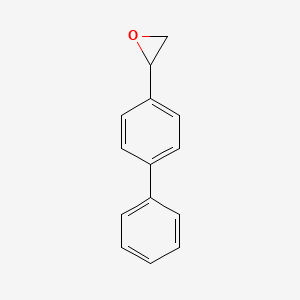

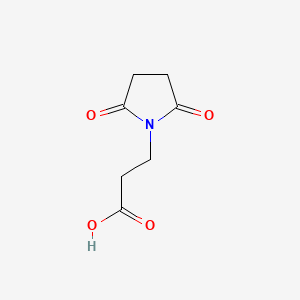

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPISPNNORVOBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288943 | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5724-76-5 | |

| Record name | 5724-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。